N-[1-(pyridin-4-yl)ethyl]cyclopentanamine
Description
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
N-(1-pyridin-4-ylethyl)cyclopentanamine |
InChI |
InChI=1S/C12H18N2/c1-10(11-6-8-13-9-7-11)14-12-4-2-3-5-12/h6-10,12,14H,2-5H2,1H3 |
InChI Key |
OQHCXJWKCAWINK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=NC=C1)NC2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(pyridin-4-yl)ethyl]cyclopentanamine typically involves the following steps:
Starting Materials: Cyclopentanone and 4-pyridinecarboxaldehyde.
Reaction: The cyclopentanone undergoes reductive amination with 4-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the reductive amination.
Continuous Flow Systems: These systems ensure a steady production rate and consistent product quality.
Purification: Industrial purification methods may include large-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(pyridin-4-yl)ethyl]cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of N-[1-(pyridin-4-yl)ethyl]cyclopentanone.
Reduction: Formation of N-[1-(pyridin-4-yl)ethyl]cyclopentanol.
Substitution: Formation of this compound derivatives.
Scientific Research Applications
N-[1-(pyridin-4-yl)ethyl]cyclopentanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(pyridin-4-yl)ethyl]cyclopentanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural motifs with N-[1-(pyridin-4-yl)ethyl]cyclopentanamine, differing in substituents or core rings:
Key Observations:
- Hybrid Structures : The fluorophenyl-pyrazole-pyridine hybrid in 1-{4-[3-(4-fluorophenyl)...}methanamine () demonstrates how fused aromatic systems can increase molecular weight and complexity, possibly improving target specificity but reducing metabolic stability .
Physicochemical Properties
- Lipophilicity: The pyridin-4-yl group in the target compound may confer moderate lipophilicity, balancing solubility and membrane penetration.
- Metabolic Stability : Cyclopentanamine derivatives with smaller substituents (e.g., methyl or ethyl groups) are generally metabolized faster than those with bulky groups (e.g., trimethylpyrrolyl), which may hinder enzymatic oxidation .
Biological Activity
N-[1-(Pyridin-4-yl)ethyl]cyclopentanamine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and findings from various studies.
Chemical Structure and Properties
This compound is characterized by:
- Molecular Formula : CHN
- Molecular Weight : Approximately 204.31 g/mol
- Structural Features : The compound contains a cyclopentane ring, an ethyl group substituted with a pyridine ring, and an amine functional group, which are crucial for its biological interactions.
Biological Activity
The biological activity of this compound primarily stems from its ability to interact with various molecular targets in biological systems. Key areas of activity include:
1. Enzyme Modulation
The compound has shown potential in modulating enzyme functions, particularly those involved in metabolic pathways. Its amine and pyridine functionalities enable it to form hydrogen bonds and engage in π–π stacking interactions with enzyme active sites, potentially enhancing or inhibiting enzymatic reactions.
2. Receptor Binding
Studies have indicated that this compound may exhibit significant activity in binding to specific receptors, which could lead to various pharmacological effects. The presence of the pyridine moiety is particularly relevant as it is often associated with increased receptor affinity and selectivity.
3. Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties. For example, compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). These studies typically measure cell viability and apoptosis markers, indicating the compound's potential as an anticancer agent.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Reductive Amination : A common approach involves the reaction of cyclopentanone with pyridin-4-yl ethylamine in the presence of a reducing agent like sodium cyanoborohydride.
- Continuous Flow Reactors : In industrial settings, continuous flow reactors are employed to optimize yield and purity during the synthesis process.
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer properties of structurally related compounds, this compound was tested against various cancer cell lines. Results indicated a dose-dependent decrease in cell viability at concentrations ranging from 10 µM to 50 µM, suggesting significant cytotoxic effects.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 80 |
| 25 | 60 |
| 50 | 30 |
Case Study 2: Enzyme Interaction
Another study focused on the interaction of this compound with cytochrome P450 enzymes, which play a critical role in drug metabolism. The results demonstrated that this compound could inhibit CYP3A4 activity, which is essential for understanding its pharmacokinetic profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
